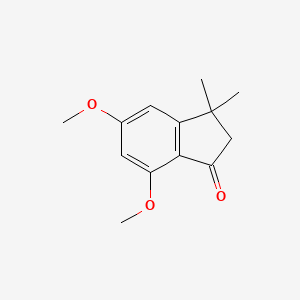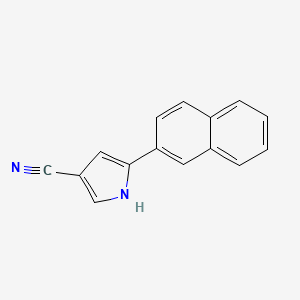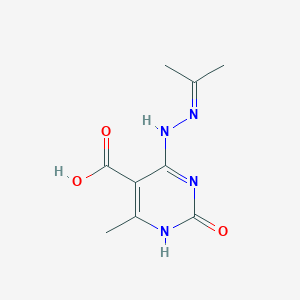
5-Methyl-2-(3-nitrophenyl)-1H-pyrazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-(3-nitrophenyl)-1H-pyrazol-3(2H)-one: is an organic compound that belongs to the pyrazolone family This compound is characterized by a pyrazolone ring substituted with a methyl group at the 5-position and a nitrophenyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(3-nitrophenyl)-1H-pyrazol-3(2H)-one typically involves the condensation of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions:
Oxidation: The nitro group in 5-Methyl-2-(3-nitrophenyl)-1H-pyrazol-3(2H)-one can undergo reduction to form the corresponding amino derivative.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group at the 5-position can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed:
Reduction: 5-Methyl-2-(3-aminophenyl)-1H-pyrazol-3(2H)-one.
Substitution: Various halogenated derivatives depending on the halogenating agent used.
科学的研究の応用
Chemistry: In chemistry, 5-Methyl-2-(3-nitrophenyl)-1H-pyrazol-3(2H)-one is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the synthesis of heterocyclic compounds with potential biological activity.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their anti-inflammatory and analgesic properties. The pyrazolone ring is a common motif in many non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its nitrophenyl group imparts color properties that are valuable in the production of various colored materials.
作用機序
The mechanism of action of 5-Methyl-2-(3-nitrophenyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in the inflammatory response, thereby reducing pain and inflammation. The nitrophenyl group can interact with active sites of enzymes, leading to inhibition of their activity.
類似化合物との比較
- 2-Methyl-4-nitrophenyl-1H-pyrazol-3(2H)-one
- 5-Methyl-2-(4-nitrophenyl)-1H-pyrazol-3(2H)-one
- 3-Methyl-1-phenyl-2-pyrazolin-5-one
Comparison: Compared to similar compounds, 5-Methyl-2-(3-nitrophenyl)-1H-pyrazol-3(2H)-one is unique due to the position of the nitrophenyl group. This positional difference can significantly affect its chemical reactivity and biological activity. For instance, the 3-nitrophenyl group may provide different steric and electronic effects compared to a 4-nitrophenyl group, leading to variations in enzyme inhibition and other biological interactions.
特性
分子式 |
C10H9N3O3 |
|---|---|
分子量 |
219.20 g/mol |
IUPAC名 |
5-methyl-2-(3-nitrophenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H9N3O3/c1-7-5-10(14)12(11-7)8-3-2-4-9(6-8)13(15)16/h2-6,11H,1H3 |
InChIキー |
PFURZMDZLVUZIB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N(N1)C2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















